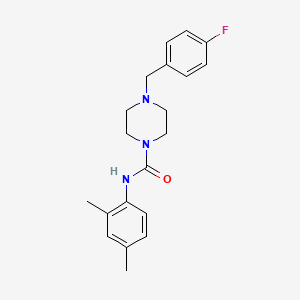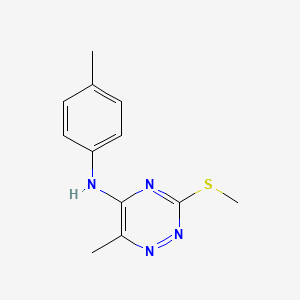![molecular formula C27H26N4O2S2 B5308616 N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B5308616.png)
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide, also known as DTCS, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DTCS is a fluorescent dye that is widely used in biochemical and physiological studies. The compound is known for its high sensitivity and selectivity towards a wide range of biological targets, making it a valuable tool for researchers.
作用機序
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide works by binding to biological targets and emitting a fluorescent signal upon excitation with light. The compound has a high affinity for certain biological targets, which allows for the selective detection of specific molecules. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which is a process that involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with cellular processes. This compound has been used in a variety of cell imaging studies without causing any adverse effects.
実験室実験の利点と制限
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide has several advantages for lab experiments. The compound is highly sensitive and selective, which allows for the detection of low concentrations of biological targets. This compound is also easy to use and can be incorporated into a variety of experimental protocols. However, this compound has limitations as well. The compound has a short half-life, which limits its use in long-term experiments. This compound can also be affected by environmental factors, such as pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are several future directions for the use of N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide in scientific research. One direction is the development of new this compound derivatives with improved properties, such as longer half-life and increased sensitivity. Another direction is the use of this compound in in vivo imaging studies to visualize biological processes in living organisms. This compound can also be used in drug discovery studies to identify potential drug targets. Overall, this compound has the potential to be a valuable tool in scientific research for years to come.
合成法
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide is synthesized by reacting 5,6-diphenyl-1,2,4-triazine-3-thiol with 4-chlorobenzenesulfonyl chloride and cyclohexylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a yellow powder that is purified by column chromatography.
科学的研究の応用
N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide is widely used in scientific research due to its fluorescent properties. The compound is used as a probe to detect biological targets, such as proteins, nucleic acids, and small molecules. This compound is also used in cell imaging studies to visualize cellular structures and processes. The compound is used in a variety of research fields, including biochemistry, molecular biology, and pharmacology.
特性
IUPAC Name |
N-[2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]cyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S2/c32-35(33,22-16-8-3-9-17-22)31-23-18-10-11-19-24(23)34-27-28-25(20-12-4-1-5-13-20)26(29-30-27)21-14-6-2-7-15-21/h1-9,12-17,23-24,31H,10-11,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFAFOSCXZUXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)SC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5308534.png)

![2,4,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5308550.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5308556.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(4-chlorobenzene)](/img/structure/B5308570.png)
![2-[2-(4-fluorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5308571.png)
![[(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5308575.png)
![3-benzyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308576.png)

![methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B5308612.png)
![3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone](/img/structure/B5308622.png)
![7-(3,4-difluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5308623.png)
![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)
![2-{2-[2-(2-methoxypyrimidin-5-yl)-1H-imidazol-1-yl]ethyl}-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B5308643.png)